N-(2-methoxyphenyl)-2-(thiophene-2-amido)-1,3-oxazole-4-carboxamide
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Overview
Description
N-(2-methoxyphenyl)-2-(thiophene-2-amido)-1,3-oxazole-4-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-(thiophene-2-amido)-1,3-oxazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the thiophene-2-carboxamido group: This step may involve amide bond formation using reagents like carbodiimides.
Attachment of the 2-methoxyphenyl group: This can be done through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Optimization of temperature and pressure to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-(thiophene-2-amido)-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-(thiophene-2-amido)-1,3-oxazole-4-carboxamide would depend on its specific interactions with molecular targets. This might involve:
Binding to enzymes or receptors: Inhibiting or activating specific biological pathways.
Interacting with DNA or RNA: Affecting gene expression or protein synthesis.
Modulating cellular processes: Influencing cell signaling, metabolism, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)-2-(thiophene-2-amido)-1,3-oxazole-4-carboxamide: Similar in structure but with different substituents.
Thiophene derivatives: Compounds containing the thiophene ring with various functional groups.
Oxazole derivatives: Compounds featuring the oxazole ring with different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(thiophene-2-carbonylamino)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-22-12-6-3-2-5-10(12)17-14(20)11-9-23-16(18-11)19-15(21)13-7-4-8-24-13/h2-9H,1H3,(H,17,20)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZBWXUZAALDPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=COC(=N2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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